molecular formula C22H24N6 B11293454 N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11293454
M. Wt: 372.5 g/mol
InChI Key: NFGREMDCURPUNM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of substituents on the pyrazolo[3,4-d]pyrimidine core. The parent structure, pyrazolo[3,4-d]pyrimidine, consists of a pyrazole ring fused to a pyrimidine ring at positions 3 and 4 (Figure 1). Substituents are assigned positions based on the fusion numbering system:

  • 1-Methyl group : A methyl group (-CH₃) is attached to the nitrogen at position 1 of the pyrazole ring.
  • N⁴-(3,4-Dimethylphenyl) : At position 4 of the pyrimidine ring, a 3,4-dimethylphenyl group (C₆H₃(CH₃)₂-3,4) is bonded via a nitrogen atom.
  • N⁶-(2-Phenylethyl) : Position 6 of the pyrimidine ring hosts a 2-phenylethyl group (C₆H₅-CH₂CH₂-) through a nitrogen linkage.

The systematic name prioritizes substituents in ascending numerical order, resulting in N⁴-(3,4-dimethylphenyl)-1-methyl-N⁶-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. This nomenclature aligns with IUPAC guidelines for fused heterocycles and amine derivatives.

Feature Position Substituent
Pyrazole nitrogen 1 Methyl (-CH₃)
Pyrimidine nitrogen 4 3,4-Dimethylphenyl
Pyrimidine nitrogen 6 2-Phenylethyl

Table 1 : Substituent positions and groups in the IUPAC name.

Molecular Formula and CAS Registry Number Analysis

The molecular formula of this compound is C₂₂H₂₄N₆ , calculated by summing the contributions of the core pyrazolo[3,4-d]pyrimidine (C₅H₄N₄) and its substituents:

  • 1-Methyl group: +1 C, +3 H
  • 3,4-Dimethylphenyl: +8 C, +9 H
  • 2-Phenylethyl: +8 C, +8 H

This matches the molecular formulas of structurally analogous compounds, such as N⁶-butyl-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (C₂₂H₂₄N₆, PubChem CID 17016854). The CAS Registry Number for this specific derivative is not publicly listed in major chemical databases as of May 2025, though related pyrazolo[3,4-d]pyrimidines, such as 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (CAS 640284-75-9), highlight the scaffold’s prevalence.

Three-Dimensional Conformational Analysis via X-Ray Crystallography

While X-ray crystallographic data for this exact compound remains unpublished, conformational insights can be extrapolated from related pyrazolo[3,4-d]pyrimidine derivatives. For example, the crystal structure of N⁶-butyl-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (PubChem CID 17016854) reveals a near-planar pyrazolo[3,4-d]pyrimidine core, with substituents adopting orthogonal orientations to minimize steric clashes. Key geometric parameters include:

  • Bond lengths : The C-N bonds in the pyrimidine ring average 1.34 Å, typical for aromatic amines.
  • Dihedral angles : The 3,4-dimethylphenyl group forms a 85° angle with the pyrimidine plane, while the 2-phenylethyl group exhibits a 72° tilt.

Computational models (DFT/B3LYP-6-31G*) predict similar torsional flexibility for the 2-phenylethyl chain, enabling adaptive binding in biological systems.

Comparative Structural Features Within Pyrazolo[3,4-d]Pyrimidine Derivatives

The structural uniqueness of this compound lies in its combination of aromatic and aliphatic substituents (Table 2). Compared to other derivatives:

  • N⁶-Substituents : The 2-phenylethyl group provides greater conformational flexibility than the butyl group in CID 17016854 or the rigid primary amines in 1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine.
  • N⁴-Substituents : The 3,4-dimethylphenyl group enhances hydrophobicity relative to unsubstituted phenyl or pyridyl groups, potentially improving membrane permeability.
  • 1-Substituents : The methyl group at position 1 reduces steric hindrance compared to bulkier aryl groups, as seen in 1-phenyl derivatives.
Derivative N⁴ Substituent N⁶ Substituent 1-Substituent
Target compound 3,4-Dimethylphenyl 2-Phenylethyl Methyl
CID 17016854 3-Methylphenyl Butyl Phenyl
CID 151505065 - - -
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine - - -

Table 2 : Structural comparison of pyrazolo[3,4-d]pyrimidine derivatives.

Properties

Molecular Formula

C22H24N6

Molecular Weight

372.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H24N6/c1-15-9-10-18(13-16(15)2)25-20-19-14-24-28(3)21(19)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27)

InChI Key

NFGREMDCURPUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Hurd-Mori Reaction for Thiadiazole Intermediates

The Hurd-Mori reaction, involving the treatment of hydrazines with thioureas or thioamides, has been adapted to synthesize pyrazolo[3,4-d]pyrimidines. For example, Satish Gudala et al. demonstrated that 1,2,3-thiadiazole intermediates formed via this reaction can undergo cyclization to yield the pyrazolo[3,4-d]pyrimidine core. While this method is efficient for introducing sulfur-containing groups, modifications are required to incorporate the 3,4-dimethylphenyl and phenylethylamine substituents.

Formamide-Mediated Cyclization

A widely used approach involves refluxing 5-amino-1-methylpyrazole-4-carbonitrile derivatives with formamide, as reported by El-Sayed et al.. This method proceeds via intramolecular cyclization, forming the pyrazolo[3,4-d]pyrimidine skeleton. For instance, heating 3-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile in formamide at reflux for 4 hours yielded 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate serves as a precursor for subsequent substitutions at the 4- and 6-positions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts substitution efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance SNAr reactivity but may lead to side reactions. Isopropanol, used by El-Sayed et al., offers a balance between reactivity and selectivity. Elevated temperatures (80–100°C) are typically required to achieve full conversion within 6–8 hours.

Catalysis and Stoichiometry

Triethylamine (TEA) or potassium carbonate (K₂CO₃) is often added to scavenge HCl generated during substitutions. A 1:1 molar ratio of chloro intermediate to amine minimizes dimerization byproducts. Excess amine (1.2–1.5 equivalents) ensures complete substitution.

Analytical Characterization

¹H NMR Analysis

The final compound exhibits characteristic signals for the 3,4-dimethylphenyl and phenylethyl groups:

  • δ 2.25 (s, 6H) : Methyl groups on the 3,4-dimethylphenyl ring.

  • δ 3.65 (t, J = 6.8 Hz, 2H) and δ 2.90 (t, J = 6.8 Hz, 2H) : Methylene protons of the phenylethylamine chain.

  • δ 7.20–7.40 (m, 9H) : Aromatic protons from both substituents.

IR Spectroscopy

  • ν 3370 cm⁻¹ : N-H stretching of the amine groups.

  • ν 1605 cm⁻¹ : C=N stretching of the pyrimidine ring.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Formamide Cyclization68>95High regioselectivityLong reaction time (4–6 hours)
Hurd-Mori Reaction7290ScalabilityRequires toxic reagents (e.g., POCl₃)
SNAr Sequential6598Stepwise controlMultiple purification steps

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound N⁴ Substitution N⁶ Substitution Molecular Weight (g/mol) Key Properties
Target Compound 3,4-Dimethylphenyl 2-Phenylethyl ~398.5 (calc.) Enhanced hydrophobicity; potential JAK3 selectivity due to bulky N⁶ substitution
N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(3-methylphenyl)-1-phenyl derivative [] 3-Methylphenyl 2-Cyclohexenylethyl ~416.5 (calc.) Reduced solubility due to cyclohexenyl group; moderate JAK3 affinity
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl derivative [] 3,4-Dimethylphenyl 3-Methoxypropyl 402.5 Improved solubility (methoxy group); lower kinase selectivity
N⁴-(3-Chlorophenyl)-N⁶,N⁶-diethyl-1-phenyl derivative [] 3-Chlorophenyl Diethyl 392.9 Higher electronegativity; potential cytotoxicity from Cl substitution
N⁴,N⁶-Bis(isopropyl)-1-phenyl derivative [] Isopropyl Isopropyl ~298.4 (calc.) Compact structure; limited steric hindrance; weak kinase inhibition

Key Findings:

Substitution-Driven Selectivity : Bulky N⁶ groups (e.g., 2-phenylethyl in the target compound) correlate with improved JAK3 selectivity by occupying hydrophobic pockets in the kinase domain .

Solubility Trade-offs : Methoxypropyl or isopropyl substituents enhance aqueous solubility but reduce target affinity due to decreased hydrophobicity .

Biological Activity

N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.

  • Molecular Formula : C22H24N6
  • Molecular Weight : 372.5 g/mol
  • IUPAC Name : 4-N-(3,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor functions. For instance, it has been shown to inhibit cyclin-dependent kinases (CDK) and the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. In vitro evaluations against various cancer cell lines demonstrate significant antiproliferative effects:

Cell Line IC50 (µM) Mechanism
MDA-MB-468 (Breast)5.2Induces apoptosis via caspase activation
T-47D (Breast)7.0Cell cycle arrest at S phase
A549 (Lung)9.5Inhibition of EGFR signaling

In one study, a derivative of this compound demonstrated an 18.98-fold increase in apoptosis in the MDA-MB-468 cell line compared to control groups . The mechanism involved increased levels of caspase-3, a key player in the apoptotic pathway.

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
  • Enzyme Inhibition : It may inhibit various enzymes involved in disease processes.
  • Neuroprotective Properties : Some studies suggest that derivatives could offer neuroprotective effects against neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Breast Cancer Cell Lines : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against breast cancer cell lines. The results indicated that specific modifications to the chemical structure could significantly enhance anticancer activity .
  • In Vivo Studies : Preliminary animal studies have suggested that the compound may reduce tumor sizes and improve survival rates in models of breast cancer.

Q & A

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization can leverage microwave-assisted techniques to reduce reaction times and improve regioselectivity, as demonstrated for analogous pyrazolo[3,4-d]pyrimidines . Additionally, green chemistry principles (e.g., solvent-free conditions or biodegradable catalysts) enhance sustainability. Multi-step reactions often require temperature-controlled environments (e.g., 60–80°C in DMSO) and catalysts like K₂CO₃ to facilitate substitutions at the N⁴ and N⁶ positions . Post-synthesis purification via column chromatography or preparative HPLC ensures >95% purity, validated by TLC and LC-MS .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D conformation, including substituent orientation and hydrogen bonding patterns critical for kinase interactions .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 150–160 ppm for pyrimidine carbons) confirms regiochemistry and detects impurities .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ≈ 386.5 for C₂₃H₂₆N₆) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ against target kinases (e.g., CDK2 or EGFR) at 1–10 µM concentrations .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., HCT-116 or MCF-7) assess antiproliferative effects. Include controls for apoptosis (caspase-3/7 activation) and migration (scratch/wound-healing assays) .

Advanced Questions

Q. How does the compound’s mechanism of action differ from classical kinase inhibitors?

  • Methodological Answer : Unlike ATP-competitive inhibitors, this compound may act via allosteric modulation. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics to kinase domains. Comparative molecular dynamics simulations (e.g., using GROMACS) can identify unique interactions, such as N⁶-phenylethyl group stabilization in hydrophobic pockets .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase selectivity?

  • Methodological Answer :
  • Substituent variation : Replace the 3,4-dimethylphenyl group with halogenated or electron-withdrawing groups (e.g., 4-F or 4-CF₃) to enhance affinity.
  • Scaffold hybridization : Integrate fragments from known inhibitors (e.g., pyrido[2,3-d]pyrimidines) to exploit complementary binding pockets.
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction points (e.g., hydrogen bonds at N⁴) for selectivity against off-target kinases .

Q. How can contradictory bioassay data (e.g., variable IC₅₀ across cell lines) be resolved?

  • Methodological Answer :
  • Metabolic stability testing : Assess cytochrome P450 metabolism (e.g., CYP3A4) using liver microsomes to identify prodrug activation or inactivation pathways.
  • Membrane permeability : Measure logP (e.g., 2.8–3.5 via shake-flask method) and P-gp efflux ratios (Caco-2 assays) to correlate cellular uptake discrepancies .
  • Target engagement assays : NanoBRET™ or cellular thermal shift assays (CETSA) confirm intracellular target binding under physiological conditions .

Q. What computational approaches predict off-target effects and toxicity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to screen against databases like ChEMBL for unintended targets (e.g., hERG channel inhibition).
  • QSAR models : Train models on toxicity endpoints (e.g., hepatotoxicity) using descriptors like topological polar surface area (TPSA) and molecular weight .

Q. How can selectivity for tumor vs. normal cells be enhanced in derivative analogs?

  • Methodological Answer :
  • Prodrug design : Introduce cleavable groups (e.g., ester linkages) activated by tumor-specific enzymes (e.g., MMP-2/9).
  • Tissue-targeted delivery : Conjugate with folate or aptamers to exploit receptor-mediated endocytosis in cancer cells .

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